molecular formula C10H11ClO3 B14703437 Methyl 3-(4-chlorophenoxy)propanoate CAS No. 18333-14-7

Methyl 3-(4-chlorophenoxy)propanoate

Cat. No.: B14703437
CAS No.: 18333-14-7
M. Wt: 214.64 g/mol
InChI Key: MQOANNVUZNXSIP-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenoxy)propanoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid and features a chlorophenoxy group attached to the propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-chlorophenoxy)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-chlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-chlorophenoxy)propanoic acid.

    Reduction: 3-(4-chlorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It serves as a precursor for the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The chlorophenoxy group can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The ester moiety may undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-hydroxy-2-(4-pyridinyl)propanoate

Uniqueness

Methyl 3-(4-chlorophenoxy)propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

18333-14-7

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 3-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C10H11ClO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

MQOANNVUZNXSIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC=C(C=C1)Cl

Origin of Product

United States

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